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Compound of Interest

Compound Name: Dasatinib N-oxide

Cat. No.: B1669835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the tyrosine

kinase inhibitor Dasatinib and its metabolite, Dasatinib N-oxide. The information is supported

by experimental data to aid in research and drug development.

Executive Summary
Dasatinib is an orally administered tyrosine kinase inhibitor that undergoes rapid absorption

and metabolism. One of its identified metabolites is Dasatinib N-oxide (M5). Based on

available human pharmacokinetic data, Dasatinib is the major circulating component in plasma

following oral administration. While Dasatinib N-oxide is formed, its plasma concentrations in

humans are generally low, and it is considered a minor metabolite with exposures that are not

expected to contribute significantly to the overall in vivo pharmacological activity of Dasatinib.

The primary metabolites in terms of exposure are M20 and M24.

Data Presentation: Pharmacokinetic Parameters
A direct quantitative comparison of the pharmacokinetic parameters for Dasatinib and

Dasatinib N-oxide is challenging due to the low plasma concentrations of the N-oxide

metabolite in humans. However, based on available data from human mass balance studies

and other pharmacokinetic investigations, the following table summarizes the key parameters

for Dasatinib. Information on Dasatinib N-oxide is qualitative, reflecting its minor contribution

to the overall exposure.
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Parameter Dasatinib Dasatinib N-oxide (M5)

Maximum Plasma

Concentration (Cmax)

High inter-patient variability

(70-80%)

Low plasma concentrations

observed

Time to Cmax (Tmax)
Rapidly absorbed, ranging

from 0.5 to 6 hours

Data not available, expected to

be formed post-absorption of

Dasatinib

Area Under the Curve (AUC)
High inter-patient variability

(40-54%)

Represents a minor fraction of

the total radioactivity; not

considered to contribute

significantly to in vivo activity

Elimination Half-life (t1/2) Approximately 3-5 hours Data not available

Metabolism
Primarily by CYP3A4 and

FMO3

Formed via oxidation of

Dasatinib, primarily by FMO3

Excretion
Primarily in feces (85%), with

less than 4% in urine

Excreted as a metabolite of

Dasatinib

Experimental Protocols
The pharmacokinetic data for Dasatinib and its metabolites are typically generated from clinical

studies involving oral administration of the drug to healthy volunteers or patients. A

representative experimental design is a human mass balance study.

Human Mass Balance Study Protocol
Objective: To determine the absorption, metabolism, and excretion of Dasatinib in humans.

Methodology:

Study Population: A small cohort of healthy male subjects.

Dosing: Administration of a single oral dose of [14C]-labeled Dasatinib (e.g., 100 mg).

Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-

dose, and at various intervals post-dose) to characterize the plasma concentration-time
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profile. Urine and feces are collected for an extended period (e.g., 10 days) to determine the

routes and extent of excretion.

Sample Analysis:

Total Radioactivity: Plasma, urine, and feces are analyzed for total radioactivity using

liquid scintillation counting.

Metabolite Profiling: Plasma, urine, and feces samples are pooled and subjected to

extraction and chromatographic separation (e.g., HPLC) followed by detection using

radiometric and mass spectrometric methods (e.g., LC-MS/MS) to identify and quantify

Dasatinib and its metabolites.

Pharmacokinetic Analysis: Plasma concentration-time data for Dasatinib and its metabolites

are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life

using non-compartmental analysis.

Bioanalytical Method: LC-MS/MS for Simultaneous
Quantification
Objective: To develop and validate a sensitive and specific method for the simultaneous

quantification of Dasatinib and Dasatinib N-oxide in human plasma.

Methodology:

Sample Preparation: Plasma samples are typically prepared using protein precipitation,

liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering

substances.

Chromatography: Separation of Dasatinib, Dasatinib N-oxide, and an internal standard is

achieved using a reverse-phase HPLC or UPLC system with a suitable analytical column. A

gradient or isocratic mobile phase is used for elution.

Mass Spectrometry: Detection and quantification are performed using a triple quadrupole

mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode. Multiple

Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific

precursor-to-product ion transitions for each analyte and the internal standard.
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Validation: The method is validated according to regulatory guidelines for linearity, accuracy,

precision, selectivity, recovery, and stability.
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Caption: Simplified metabolic pathway of Dasatinib.
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Experimental Workflow for Pharmacokinetic Analysis
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N-oxide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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